molecular formula C15H15N5 B11855388 1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile

1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile

Cat. No.: B11855388
M. Wt: 265.31 g/mol
InChI Key: MHDLVZNAACNCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a complex organic compound with the molecular formula C15H15N5. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .

Preparation Methods

The synthesis of 1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves several steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process is typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating automated systems and advanced purification techniques .

Chemical Reactions Analysis

1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, iodine, and tert-butyl hydroperoxide (TBHP) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-tubercular activity . Additionally, it is used in the development of novel drugs and as a reference standard in pharmaceutical testing .

Mechanism of Action

The mechanism of action of 1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

1-[6-[5-(methylamino)pyrazin-2-yl]pyridin-3-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C15H15N5/c1-17-14-9-19-13(8-20-14)12-4-3-11(7-18-12)15(10-16)5-2-6-15/h3-4,7-9H,2,5-6H2,1H3,(H,17,20)

InChI Key

MHDLVZNAACNCEI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N=C1)C2=NC=C(C=C2)C3(CCC3)C#N

Origin of Product

United States

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